4-Bromohex-4-en-3-one

Heterocycle synthesis Isoxazoline N-oxides Conjugate addition

Procurement bottleneck: securing α-bromoenones with defined stereochemistry and verified reactivity for heterocycle synthesis. 4-Bromohex-4-en-3-one (CAS 811470-76-5) eliminates isomer ambiguity with confirmed (4Z)-configuration. - **Performance benchmark:** 99% yield in tandem conjugate addition-ring closure with ethyl nitroacetate for isoxazoline N-oxide libraries. - **Purity & traceability:** 99% specification (commercial source) reduces pre-reaction purification; exact mass 175.98368 Da, LogP 2.1, TPSA 17.1 Ų. - **Supply certainty:** Available for immediate global shipment in research quantities.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 811470-76-5
Cat. No. B15158839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromohex-4-en-3-one
CAS811470-76-5
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCCC(=O)C(=CC)Br
InChIInChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3
InChIKeyCLMCVDJPNABWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromohex-4-en-3-one: Chemical Identity and Procurement


4-Bromohex-4-en-3-one (CAS 811470-76-5), also designated as 4-Hexen-3-one, 4-bromo-, is an α-bromo-α,β-unsaturated ketone with the molecular formula C₆H₉BrO and exact mass 175.98368 Da [1]. This compound contains an electrophilic α-bromo substituent conjugated to an enone system, creating dual reactive centers suitable for cascade transformations and heterocycle construction. For procurement purposes, the compound is available at 99% purity specifications, enabling direct use in multi-step syntheses without additional purification .

α-Bromo enone electrophile for tandem conjugate addition–ring closure in heterocycle synthesis

Defined (4Z)-stereochemistry enables predictable stereoselective transformations

High-purity grade supports direct use in multi-step syntheses without pre-purification

Why Generic α-Bromoenones Cannot Substitute


4-Bromohex-4-en-3-one occupies a specific structural niche that precludes simple substitution with alternative α-bromoenones. The linear C6 chain bearing a terminal ethyl group adjacent to the ketone creates a distinctive steric and electronic profile compared to aromatic bromoenones, while the defined (4Z)-stereochemistry establishes a precise spatial orientation for conjugate addition trajectories [1]. Systematic studies demonstrate that replacing the bromo substituent with iodo substantially reduces conversion efficiency in α-halogenation protocols, with (E)-4-hexen-3-one achieving less than 5% conversion to the iodo analog under identical conditions [2]. These reactivity disparities underscore that procurement decisions must be driven by the specific structural and stereochemical requirements of the intended synthetic sequence.

Linear C6 chain with terminal ethyl group creates a different steric/electronic profile compared to aromatic bromoenones; reactivity may not transfer directly.
Iodo analog formation achieves
Unspecified E/Z geometry in generic α-bromoenones introduces stereochemical uncertainty for conjugate addition planning.

Quantitative Performance Evidence


Synthetic Yield in Isoxazoline N-Oxide Formation

4-Bromohex-4-en-3-one demonstrates exceptional performance as an α-bromo enone electrophile in tandem conjugate addition-ring closure reactions with ethyl nitroacetate. Under the specified reaction conditions, this compound achieves near-quantitative conversion to the desired (4,5-trans)-3-(ethoxycarbonyl)-4-methyl-5-propanoyl-2-isoxazoline 2-oxide product [1]. This performance establishes the compound as a high-efficiency building block for constructing isoxazoline heterocycles, a scaffold prevalent in numerous agrochemical and pharmaceutical leads.

Synthetic Yield
Head-to-head
99% isolated yield
Supports efficient isoxazoline N-oxide library synthesis
Reported near-quantitative tandem addition-ring closure
Heterocycle synthesis Isoxazoline N-oxides Conjugate addition

GC-MS Spectral Fingerprint for Identity Verification

4-Bromohex-4-en-3-one possesses a verified mass spectral signature accessible through the Wiley Registry of Mass Spectral Data, providing a reference standard for compound identification and purity confirmation in gas chromatography-mass spectrometry (GC-MS) workflows [1]. The availability of authenticated spectral data reduces the analytical overhead required for researchers to independently verify compound identity upon receipt, a quality assurance advantage not uniformly available across all specialty bromoenones.

GC-MS Fingerprint
Cross-study comparable
Verified reference spectrum in Wiley Registry
Accelerates identity confirmation upon receipt
Pre-verified GC-MS data reduces analytical overhead
GC-MS analysis Spectral fingerprinting Compound verification

Comparative Halogenation Efficiency of Linear Enones

Systematic studies of α-halogenation in linear enones reveal that halogen identity critically determines synthetic utility. (E)-4-hexen-3-one achieves less than 5% conversion to (Z)-4-iodo-4-hexen-3-one when treated with PDC and iodine, whereas bromination protocols afford substantially higher efficiency [1]. This halogen-dependent reactivity differential indicates that 4-bromohex-4-en-3-one represents the preferred halogenation state for linear hexenone systems, with the bromo substituent providing optimal balance between electrophilic activation and product stability.

Halogenation Efficiency
Class-level inference
Iodo analog:
Bromo derivative is the practical α-halohexenone building block
Halogen identity critically determines synthetic utility
Stereochemistry
Supporting evidence
Defined (4Z)-configuration
Reduces stereochemical uncertainty in synthesis planning
Precise geometry aids conjugate addition outcome prediction
α-Halogenation Reactivity comparison Linear enones

Structural Definition: Defined (4Z)-Stereochemistry Enabling Regio- and Stereoselective Transformations

The compound is explicitly defined as (4Z)-4-bromo-4-hexen-3-one, with the stereochemical descriptor indicating the spatial relationship between the bromine atom and the carbonyl group across the double bond [1]. This defined geometry is critical for predicting the stereochemical outcome of conjugate addition reactions, as the approach trajectory of nucleophiles is governed by the relative orientation of the bromo and carbonyl substituents. Alternative α-bromoenones lacking this precise stereochemical annotation introduce uncertainty in reaction stereoselectivity prediction.

Stereochemistry
Supporting evidence
Defined (4Z)-configuration
Reduces stereochemical uncertainty in synthesis planning
Precise geometry aids conjugate addition outcome prediction
Stereochemistry Conjugate addition Regioselectivity

High-Value Research Applications


Isoxazoline N-Oxide Synthesis for Lead Discovery

Researchers constructing isoxazoline N-oxide libraries should prioritize 4-bromohex-4-en-3-one based on its demonstrated 99% yield in tandem conjugate addition-ring closure with ethyl nitroacetate [1]. The high efficiency minimizes intermediate loss and enables parallel library synthesis with reduced material consumption per reaction. This application is directly validated by the peer-reviewed synthesis of (4,5-trans)-3-(ethoxycarbonyl)-4-methyl-5-propanoyl-2-isoxazoline 2-oxide, a scaffold class with established relevance in fungicide and anti-inflammatory drug development programs.

Stereodefined α-Haloenone Reactivity Studies

Investigations probing the relationship between enone geometry and conjugate addition stereoselectivity require precisely defined stereochemical starting materials. 4-Bromohex-4-en-3-one provides the defined (4Z)-configuration [1], eliminating isomer ambiguity from experimental design. For studies comparing bromo versus iodo electrophilicity, the bromo derivative is the only synthetically practical linear hexenone halogenation product, as iodo analogs achieve less than 5% conversion under standard conditions [2]. This makes 4-bromohex-4-en-3-one the required procurement choice for systematic α-haloenone reactivity investigations.

GC-MS Method Development and Library Expansion

Analytical laboratories developing GC-MS methods for α-bromoenone detection and quantification benefit from the availability of a verified mass spectral reference for 4-bromohex-4-en-3-one in the Wiley Registry of Mass Spectral Data [1]. This pre-existing spectral fingerprint eliminates the need for independent standard synthesis and characterization when establishing analytical protocols. The compound serves as a reference point for calibrating retention time predictions and mass fragmentation pattern recognition for structurally related bromoenone analytes.

Custom Heterocycle Synthesis Programs

Custom synthesis and medicinal chemistry programs requiring a versatile α-bromo enone electrophile with defined molecular properties should evaluate 4-bromohex-4-en-3-one based on its computed physicochemical profile: LogP 2.1, topological polar surface area 17.1 Ų, and exact mass 175.98368 Da [1]. These parameters guide solvent selection, purification strategy, and analytical method development. The 99% purity specification available from commercial sources [2] reduces or eliminates the need for pre-reaction purification, streamlining multi-step synthetic workflows where each purification step incurs material loss and time cost.

Application
Selection Property
Validation Focus
Isoxazoline N-Oxide Synthesis
Tandem conjugate addition efficiency
Reported isolated yield and product purity
Stereodefined Reactivity Studies
Defined (4Z)-stereochemistry
Stereochemical outcome consistency
GC-MS Method Development
Verified mass spectral reference
Retention time and fragmentation pattern matching
Custom Heterocycle Programs
Physicochemical profile (LogP, TPSA)
Purification strategy and solvent selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromohex-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.